molecular formula C26H23NO3 B2897241 4-Methylbenzyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1708401-75-5

4-Methylbenzyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2897241
CAS No.: 1708401-75-5
M. Wt: 397.474
InChI Key: JHTDHCFZTSNRDY-UHFFFAOYSA-N
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Description

The compound is an isoquinoline derivative. Isoquinolines are a type of heterocyclic aromatic organic compound similar to quinoline. They are often used in medicinal chemistry and have a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoquinoline ring and the introduction of the various substituents. Unfortunately, without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the isoquinoline ring system and various substituents contributing to its three-dimensional shape and properties. The presence of the carboxylate group could make the compound acidic, while the ethyl and methyl groups would likely make it somewhat hydrophobic .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylate group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the balance of hydrophobic and hydrophilic groups in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of synthetic organic chemistry has demonstrated various methods for synthesizing isoquinoline derivatives, which share a core structural motif with "4-Methylbenzyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate". For instance, the creation of hydantoins and thiohydantoins derived from tetrahydroisoquinoline-3-carboxylic acid has been explored. These compounds are synthesized through reactions involving isocyanates and isothiocyanates, showcasing the versatility of isoquinoline derivatives in synthesizing biologically relevant molecules (Macháček et al., 2006).

Asymmetric Synthesis and Catalysis

The asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives highlights another aspect of scientific research applications. By employing a tandem conjugate addition/cyclization protocol, researchers have been able to create a variety of compounds with high diastereoselectivity and enantioselectivity. This methodology is crucial for the development of pharmaceuticals and agrochemicals, showcasing the potential of isoquinoline derivatives as intermediates in synthesizing enantioenriched molecules (Davies et al., 2009).

Biological Activity and Drug Development

The exploration of novel Luotonin A derivatives through the selective reaction of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with activated amino-benzoic acid ethyl esters demonstrates the compound's relevance in drug development. The creation of new derivatives with potential anti-cancer activities highlights the importance of isoquinoline derivatives in medicinal chemistry (Atia et al., 2017).

Antimicrobial Activity

Research on 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives illustrates the antimicrobial potential of isoquinoline derivatives. These compounds have shown activity against a range of microorganisms, suggesting their utility in developing new antimicrobial agents (Saravanan et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many isoquinoline derivatives have biological activity and are used in medicinal chemistry .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it has medicinal properties, it could be further developed as a drug. Alternatively, if it has interesting chemical properties, it could be used as a building block in the synthesis of other complex molecules .

Properties

IUPAC Name

(4-methylphenyl)methyl 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-3-19-12-14-21(15-13-19)27-16-24(22-6-4-5-7-23(22)25(27)28)26(29)30-17-20-10-8-18(2)9-11-20/h4-16H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTDHCFZTSNRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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